molecular formula C30H29FN4O3S B2480319 N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide CAS No. 892386-73-1

N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide

Cat. No.: B2480319
CAS No.: 892386-73-1
M. Wt: 544.65
InChI Key: BYTYTHIBOCIBDX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C30H29FN4O3S and its molecular weight is 544.65. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN4O3S/c1-5-25(28(37)33-24-12-16(2)6-7-17(24)3)39-30-23-13-22-20(15-36)14-32-18(4)26(22)38-29(23)34-27(35-30)19-8-10-21(31)11-9-19/h6-12,14,25,36H,5,13,15H2,1-4H3,(H,33,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYTHIBOCIBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the 2,5-dimethylphenyl moiety is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of similar structures have shown potent anticancer effects against various cancer cell lines including breast and lung cancer cells. For instance, compounds structurally related to this compound have been reported to inhibit topoisomerase II, leading to apoptosis in cancer cells at low micromolar concentrations .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity. Similar thiazole derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structural features can modulate inflammatory pathways by affecting transcription factors such as NF-κB, which plays a critical role in inflammation .

Synthesis

The synthesis of this compound involves several steps including:

  • Formation of the tricyclic core.
  • Introduction of the sulfanyl group.
  • Functionalization at the 2-position with the dimethylphenyl group.
  • Final modifications to achieve the desired biological activity.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Topoisomerase Inhibition : A study on related compounds demonstrated their ability to inhibit topoisomerase II effectively while showing minimal toxicity to normal cells. This suggests a promising therapeutic index for anticancer applications .
  • Antimicrobial Evaluation : Compounds exhibiting structural similarities were tested against various bacterial strains including MRSA and showed significant antibacterial activity with MIC values indicating effectiveness at low concentrations .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of topoisomerase II
AntimicrobialEffective against MRSA
Anti-inflammatoryModulation of NF-κB activity

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